![molecular formula C12H12ClN3O3S B2595361 N-(3-chloro-4-methoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 881483-33-6](/img/structure/B2595361.png)
N-(3-chloro-4-methoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is known for its ability to inhibit the growth of cancer cells and has been studied extensively for its potential applications in cancer treatment.
Scientific Research Applications
Comparative Metabolism in Herbicides
Research has explored the metabolism of chloroacetamide herbicides, revealing a complex pathway involving metabolic activation leading to DNA-reactive compounds. This study, focusing on compounds like acetochlor and metolachlor, sheds light on the carcinogenic potential of these herbicides, offering insights into their biotransformation in both human and rat liver microsomes. The findings highlight the differences in metabolism between species and the role of cytochrome P450 isoforms in this process (Coleman et al., 2000).
Novel Anti-inflammatory Agents
In another study, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and evaluated for their anti-inflammatory activity. This research has shown significant anti-inflammatory properties in certain derivatives, highlighting their potential as novel therapeutic agents (Sunder & Maleraju, 2013).
Antimicrobial Activity of Rhodanine Derivatives
Another investigation into rhodanine-3-acetic acid derivatives revealed potent antimicrobial activity against a variety of pathogens, including mycobacteria and Gram-positive bacteria. This study underscores the potential of these compounds as antimicrobial agents, with certain derivatives demonstrating high activity against Mycobacterium tuberculosis (Krátký et al., 2017).
Crystal Structures and Potential Applications
Research on the crystal structures of (oxothiazolidin-2-ylidene)acetamides, including compounds similar to N-(3-chloro-4-methoxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide, provides foundational knowledge for understanding the molecular basis of their biological activities. These studies contribute to the development of new therapeutic agents by elucidating the structural requirements for biological activity (Galushchinskiy et al., 2017).
properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(3-chloro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S/c1-19-8-3-2-6(4-7(8)13)15-10(17)5-9-11(18)16-12(14)20-9/h2-4,9H,5H2,1H3,(H,15,17)(H2,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDVMAMEYFVYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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